molecular formula C7H5Br2NO B8640167 2-Bromo-1-(2-bromopyridin-3-YL)ethanone

2-Bromo-1-(2-bromopyridin-3-YL)ethanone

Cat. No.: B8640167
M. Wt: 278.93 g/mol
InChI Key: RGMLBGVVPKTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2-bromopyridin-3-yl)ethanone is a brominated ketone derivative featuring a pyridine ring substituted with bromine at the 2-position and a bromoethylketone group at the 3-position. This compound is of interest in organic synthesis due to its electrophilic α-carbon, making it a versatile intermediate for nucleophilic substitution reactions, particularly in heterocyclic chemistry and pharmaceutical development .

Properties

Molecular Formula

C7H5Br2NO

Molecular Weight

278.93 g/mol

IUPAC Name

2-bromo-1-(2-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3H,4H2

InChI Key

RGMLBGVVPKTTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine-Based Derivatives
  • 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (CAS 136592-20-6): Structural Difference: Bromine at the pyridine 6-position instead of 2-position. Properties: Molecular weight 278.93 g/mol; storage under inert atmosphere at 2–8°C . Reactivity: Positional isomerism may alter electronic effects, influencing reaction kinetics in cross-coupling reactions.
  • 1-(5-Bromo-2-methylpyridin-3-yl)ethanone (CAS 1256823-89-8): Structural Difference: Methyl group at pyridine 2-position and bromine at 5-position.
Heterocyclic Analogues
  • 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a): Structural Difference: Pyrrolopyridine core instead of pyridine. Properties: Higher melting point (280–282°C) and yield (92%) compared to pyridine derivatives, likely due to increased molecular rigidity .
  • 2-Bromo-1-(furan-2-yl)ethanone: Structural Difference: Furan ring instead of pyridine. Impact: Furan’s electron-rich nature reduces the electrophilicity of the α-carbon, slowing nucleophilic substitution compared to pyridine-based compounds .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Structural Feature Reference
2-Bromo-1-(2-bromopyridin-3-yl)ethanone Not reported ~278.93 (estimated) Dual bromine on pyridine/ketone -
2-Bromo-1-(6-bromopyridin-3-yl)ethanone No data 278.93 Bromine at pyridine 6-position
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) 280–282 239.07 Fused pyrrole-pyridine system
2-Bromo-1-(3-nitrophenyl)ethanone Not reported 244.02 Nitro group on phenyl ring

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